molecular formula C23H20N2O2 B264223 (6E)-6-[4-(2,3,5-trimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

(6E)-6-[4-(2,3,5-trimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

Cat. No. B264223
M. Wt: 356.4 g/mol
InChI Key: VUHTVHKTTGHWSJ-RELWKKBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6E)-6-[4-(2,3,5-trimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a quinazolinone derivative that exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Mechanism of Action

The mechanism of action of (6E)-6-[4-(2,3,5-trimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one involves the inhibition of various cellular pathways. It inhibits the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cancer cell proliferation. It also inhibits the activity of the PI3K/Akt pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
(6E)-6-[4-(2,3,5-trimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one exhibits a range of biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It also induces apoptosis in cancer cells by activating the caspase pathway. Additionally, it inhibits the growth of bacteria and fungi by disrupting their cell membranes.

Advantages and Limitations for Lab Experiments

The advantages of using (6E)-6-[4-(2,3,5-trimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one in lab experiments include its potent biological activities and its relatively simple synthesis method. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on (6E)-6-[4-(2,3,5-trimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one. One direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential applications in the treatment of microbial infections, such as bacterial and fungal infections. Additionally, further studies could be conducted to optimize its synthesis method and improve its solubility in water.

Synthesis Methods

The synthesis of (6E)-6-[4-(2,3,5-trimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one involves the reaction of 2,3,5-trimethylphenol with 2-chloro-5-nitrobenzoic acid to form 4-(2,3,5-trimethylphenoxy)-2-chloro-5-nitrobenzoic acid. This intermediate is then reacted with anthranilic acid to form (2,3,5-trimethylphenoxy)quinazolin-4(3H)-one. Finally, the cyclization of this intermediate with cyclohexane-1,3-dione yields (6E)-6-[4-(2,3,5-trimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one.

Scientific Research Applications

(6E)-6-[4-(2,3,5-trimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has been extensively studied for its potential applications in medicinal chemistry. It exhibits anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has anti-microbial properties by inhibiting the growth of bacteria and fungi.

properties

Product Name

(6E)-6-[4-(2,3,5-trimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

(6E)-6-[4-(2,3,5-trimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C23H20N2O2/c1-14-12-15(2)16(3)21(13-14)27-23-17-8-4-6-10-19(17)24-22(25-23)18-9-5-7-11-20(18)26/h4-13,24H,1-3H3/b22-18+

InChI Key

VUHTVHKTTGHWSJ-RELWKKBWSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)OC2=N/C(=C/3\C=CC=CC3=O)/NC4=CC=CC=C42)C)C

SMILES

CC1=CC(=C(C(=C1)OC2=NC(=C3C=CC=CC3=O)NC4=CC=CC=C42)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)OC2=NC(=C3C=CC=CC3=O)NC4=CC=CC=C42)C)C

Origin of Product

United States

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